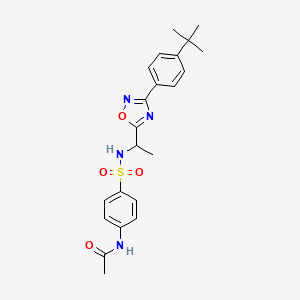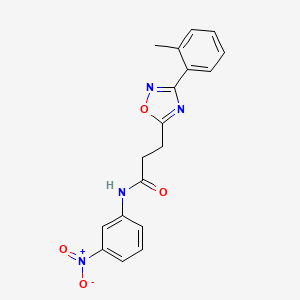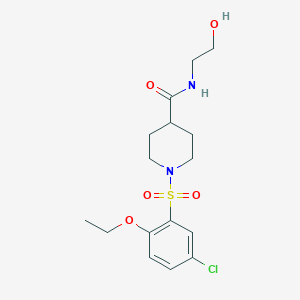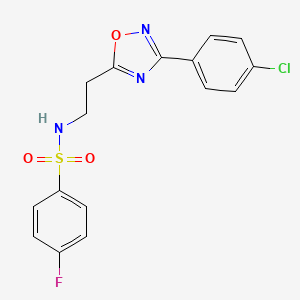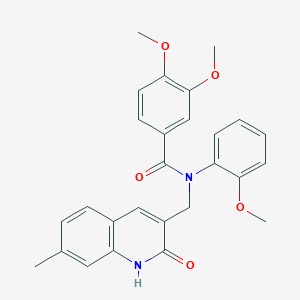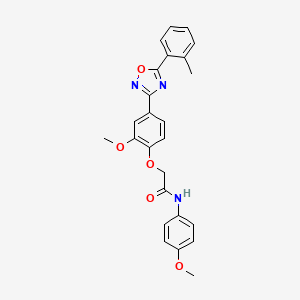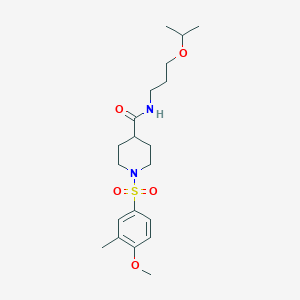
N-(3-fluorophenyl)-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-fluorophenyl)-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide is a chemical compound that belongs to the class of piperidine carboxamides. It is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the metabolism of endocannabinoids. The compound has been extensively studied for its potential therapeutic applications in various fields, including pain management, anxiety, and inflammation.
作用機序
N-(3-fluorophenyl)-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide works by inhibiting the enzyme this compound, which is responsible for the breakdown of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). By inhibiting this compound, the compound increases the levels of these endocannabinoids, which in turn activate cannabinoid receptors in the body, leading to the observed effects.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects. In preclinical studies, the compound has been shown to reduce pain, anxiety, and inflammation. It has also been investigated for its potential use in the treatment of addiction, as this compound inhibition has been shown to increase the levels of endocannabinoids, which are known to play a role in reward and addiction.
実験室実験の利点と制限
One advantage of using N-(3-fluorophenyl)-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide in lab experiments is its selectivity for this compound. This allows for more precise targeting of the endocannabinoid system, which can lead to more specific and predictable effects. However, one limitation is that this compound inhibition can also lead to the accumulation of other metabolites, which may have unintended effects.
将来の方向性
There are several potential future directions for research on N-(3-fluorophenyl)-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide. One area of interest is the potential use of the compound in the treatment of addiction, as this compound inhibition has been shown to increase the levels of endocannabinoids, which are known to play a role in reward and addiction. Another area of interest is the potential use of the compound in the treatment of pain, anxiety, and inflammation. Further research is needed to fully understand the potential therapeutic applications of this compound.
合成法
The synthesis of N-(3-fluorophenyl)-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide involves a series of chemical reactions, starting with the reaction between 3-fluoroaniline and 4-methoxy-3-methylbenzenesulfonyl chloride to form 3-fluoro-4-methoxy-3-methylbenzenesulfonamide. This intermediate is then reacted with piperidine-4-carboxylic acid to produce the final compound.
科学的研究の応用
N-(3-fluorophenyl)-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anxiolytic, and anti-inflammatory effects in preclinical studies. The compound has also been investigated for its potential use in the treatment of addiction, as this compound inhibition has been shown to increase the levels of endocannabinoids, which are known to play a role in reward and addiction.
特性
IUPAC Name |
1-(4-methoxy-3-methylphenyl)sulfonyl-N-(3-propan-2-yloxypropyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O5S/c1-15(2)27-13-5-10-21-20(23)17-8-11-22(12-9-17)28(24,25)18-6-7-19(26-4)16(3)14-18/h6-7,14-15,17H,5,8-13H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBJPHILVANMYDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)C(=O)NCCCOC(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


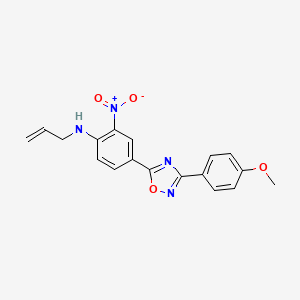

![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7696924.png)
